2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide
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Overview
Description
2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a piperidine ring, and a sulfonyl group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with pentylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and rigorous purification methods like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-hexylbenzamide: Similar structure with a hexyl group instead of a pentyl group.
2-chloro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-fluoro-5-((3-ethylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide: Similar structure with an ethyl group on the piperidine ring instead of a methyl group.
Uniqueness
The uniqueness of 2-fluoro-5-((3-methylpiperidin-1-yl)sulfonyl)-N-pentylbenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can significantly influence the compound’s properties, such as its metabolic stability and binding affinity to molecular targets.
Properties
IUPAC Name |
2-fluoro-5-(3-methylpiperidin-1-yl)sulfonyl-N-pentylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3S/c1-3-4-5-10-20-18(22)16-12-15(8-9-17(16)19)25(23,24)21-11-6-7-14(2)13-21/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVHEAZNWKULKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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